- Highly Efficient and Catalytic Conversion of Aldoximes to NitrilesOrganic Letters, 2001, 3(26), 4209-4211,
Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Nome del prodotto:Benzaldoxime
Benzaldoxime Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldoxime
- Benzaldehyde oxime
- Benzaldoxime, predominantly (E)-isomer
- Benzaldehyde, oxime
- (E)-Benzaldehyde oxime
- (Z)-Benzaldehyde oxime
- alpha-Benzaldoxime
- BENZALDEHYDEOXIME
- Benzaldehyde, oxime, (E)-
- (E)-N-(phenylmethylidene)hydroxylamine
- Z-Benzaldoxime
- syn-Benzaldoxime
- syn-Benzaldehyde oxime
- benzaldoxim
- Benzyldoxime
- VTWKXBJHBHYJBI-VURMDHGXSA-N
- VTWKXBJHBHYJBI-SOFGYWHQSA-N
- e-phenylnitrone
- alpha-Benzonoxime
- trans-Benzaldoxime
- Benz-anti-aldoxim
- Benzaldehyde oxime (ACI)
- Benzaloxime
- Benzoxime
- NSC 68362
- α-Benzaldoxime
- α-Benzyl monoxime
- (NE)-N-benzylidenehydroxylamine
- SCHEMBL220641
- AKOS025310893
- W-100245
- MFCD00002119
- AI3-10574
- Benzaldoxime, (E)-
- 622-31-1
- 622-32-2
- EINECS 213-261-2
- UNII-TBP7JJ5HTH
- B0011
- 932-90-1
- TBP7JJ5HTH
- DTXSID201031547
- (E)-Benzaldoxime
- CHEMBL135583
- (E)-N-benzylidene-hydroxylamine
- n-(phenylmethylidene)hydroxylamine
- NSC68362
- CS-0034180
- syn-Benzaldoxime, purum, >=97.0% (GC)
- benzaldoxime,predominantly(e)-isomer
- LS-13270
- NSC-68362
- TRANS-BENZALDEHYDE OXIME
- AKOS000280503
- PS-5120
- BENZALDEHYDE, OXIME, (C(E))-
- EN300-06119
- (Z)-Benzaldehyde-oxime
-
- MDL: MFCD00002119
- Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
- Chiave InChI: VTWKXBJHBHYJBI-UHFFFAOYSA-N
- Sorrisi: ON=CC1C=CC=CC=1
- BRN: 774138
Proprietà calcolate
- Massa esatta: 121.05300
- Massa monoisotopica: 121.052764
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 95.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Conta Tautomer: 2
- Superficie polare topologica: 32.6
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1,11 g/cm3
- Punto di fusione: 30-33 ºC
- Punto di ebollizione: 200°C at 760 mmHg
- Punto di infiammabilità: 108 ºC
- Indice di rifrazione: 1.59-1.592
- Solubilità: methanol: 0.1 g/mL, clear
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water. Soluble in ethanol and ether.
- PSA: 32.59000
- LogP: 1.49470
- Solubilità: Non determinato
- FEMA: 3184
Benzaldoxime Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H312-H315-H319-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Inert atmosphere,2-8°C(BD115378)
- Frasi di rischio:R36/37/38
Benzaldoxime Dati doganali
- CODICE SA:29280090
- Dati doganali:
Codice doganale cinese:
2928000090Panoramica:
2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
Benzaldoxime Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB112116-25 g |
Benzaldoxime, predominantly (E)-isomer, 98%; . |
932-90-1 | 98% | 25 g |
€42.00 | 2023-07-20 | |
TRC | B183755-25g |
Benzaldoxime |
932-90-1 | 25g |
$ 253.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |
Benzaldoxime |
932-90-1 | 95% | 25g |
¥121.0 | 2022-10-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |
Benzaldoxime, predominantly (E)-isomer, 98% |
932-90-1 | 98% | 100g |
¥914.00 | 2023-03-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 25g |
¥180.00 | 2022-09-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |
Benzaldoxime |
932-90-1 | 97% | 25g |
289.00 | 2021-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 100g |
¥466.00 | 2022-09-02 | |
TRC | B183755-1g |
Benzaldoxime |
932-90-1 | 1g |
$ 75.00 | 2023-04-19 | ||
TRC | B183755-10g |
Benzaldoxime |
932-90-1 | 10g |
$ 155.00 | 2023-04-19 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |
Benzaldoxime |
932-90-1 | 97% | 1g |
0.00 | 2022-04-26 |
Benzaldoxime Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt
1.2 Reagents: Tempo ; 0.5 h, rt
1.2 Reagents: Tempo ; 0.5 h, rt
Riferimento
- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime EthersHelvetica Chimica Acta, 2012, 95(10), 1758-1772,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt
1.2 5 min, rt; 15 min, rt
1.2 5 min, rt; 15 min, rt
Riferimento
- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo modelOrganic & Biomolecular Chemistry, 2013, 11(3), 407-411,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
1.2 < 0 °C; 2 h, cooled
Riferimento
- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarinsEuropean Journal of Medicinal Chemistry, 2016, 123, 90-104,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Methanol , Water ; rt; overnight, rt
Riferimento
- Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label PeptidesOrganic Letters, 2017, 19(12), 3179-3182,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized
1.2 20 °C; 1 h, rt
1.2 20 °C; 1 h, rt
Riferimento
- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of ProdrugsEuropean Journal of Organic Chemistry, 2014, 2014(9), 1961-1975,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C
Riferimento
- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypesBulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
Riferimento
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed RegioselectivityOrganic Letters, 2021, 23(7), 2431-2436,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 0 °C; 2 h, rt
Riferimento
- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recoveryChemSusChem, 2009, 2(3), 248-254,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt
Riferimento
- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketonesEuropean Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Benzaldoxime Raw materials
Benzaldoxime Preparation Products
Benzaldoxime Letteratura correlata
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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